1-(Difluoromethyl)-4-methyl-3-nitro-1H-pyrazole
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Overview
Description
1-(Difluoromethyl)-4-methyl-3-nitro-1H-pyrazole is a compound of significant interest in various fields of chemistry and industry. This compound features a pyrazole ring substituted with a difluoromethyl group, a methyl group, and a nitro group. The presence of the difluoromethyl group imparts unique properties to the compound, making it valuable in different applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Difluoromethyl)-4-methyl-3-nitro-1H-pyrazole typically involves the difluoromethylation of a suitable pyrazole precursor. One common method involves the reaction of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one with difluoromethylating agents under controlled conditions . The reaction is carried out in the presence of a base and a suitable solvent, often at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced difluoromethylating reagents and catalysts can enhance the efficiency of the production process . Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-4-methyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The difluoromethyl group can be involved in reduction reactions to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions . Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1-(Difluoromethyl)-4-methyl-3-amino-1H-pyrazole, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
1-(Difluoromethyl)-4-methyl-3-nitro-1H-pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-4-methyl-3-nitro-1H-pyrazole involves its interaction with specific molecular targets. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to various enzymes and receptors . The nitro group can participate in redox reactions, affecting the compound’s reactivity and stability . These interactions can modulate biological pathways and processes, making the compound valuable in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole: Similar structure but lacks the nitro group, affecting its reactivity and applications.
1-(Difluoromethyl)-4-methyl-1H-pyrazole: Lacks the nitro group, resulting in different chemical and biological properties.
1-(Difluoromethyl)-3-nitro-1H-pyrazole: Lacks the methyl group, influencing its lipophilicity and binding interactions.
Uniqueness
1-(Difluoromethyl)-4-methyl-3-nitro-1H-pyrazole is unique due to the combination of the difluoromethyl, methyl, and nitro groups on the pyrazole ring. This combination imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
Molecular Formula |
C5H5F2N3O2 |
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Molecular Weight |
177.11 g/mol |
IUPAC Name |
1-(difluoromethyl)-4-methyl-3-nitropyrazole |
InChI |
InChI=1S/C5H5F2N3O2/c1-3-2-9(5(6)7)8-4(3)10(11)12/h2,5H,1H3 |
InChI Key |
JFZALGOUENIQEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1[N+](=O)[O-])C(F)F |
Origin of Product |
United States |
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